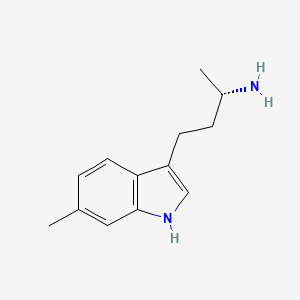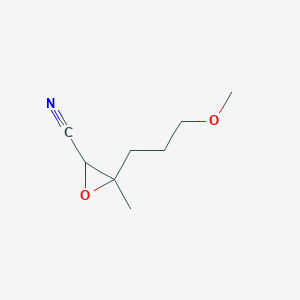
3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a methoxypropyl group, and a carbonitrile group
Méthodes De Préparation
The synthesis of 3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxypropyl bromide with sodium cyanide to form 3-methoxypropyl cyanide. This intermediate is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the oxirane ring is replaced by other nucleophiles, such as halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids
Applications De Recherche Scientifique
3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the induction of DNA damage, which may contribute to its biological effects .
Comparaison Avec Des Composés Similaires
3-(3-Methoxypropyl)-3-methyloxirane-2-carbonitrile can be compared with other similar compounds, such as:
3-Methoxypropylamine: This compound has a similar methoxypropyl group but lacks the oxirane and carbonitrile functionalities, making it less reactive.
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound contains a methoxypropyl group and a sulfonamide moiety, offering different chemical properties and applications.
N-(3-Methoxypropyl)acrylamide:
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-(3-methoxypropyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO2/c1-8(4-3-5-10-2)7(6-9)11-8/h7H,3-5H2,1-2H3 |
Clé InChI |
KTSHYHXSSMPMHW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C#N)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


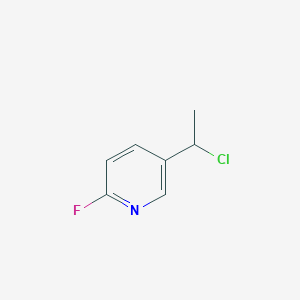
![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
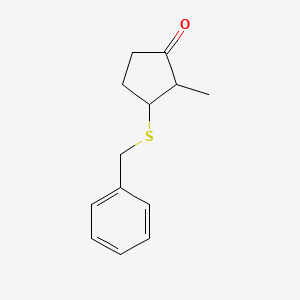
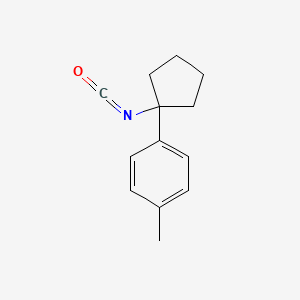
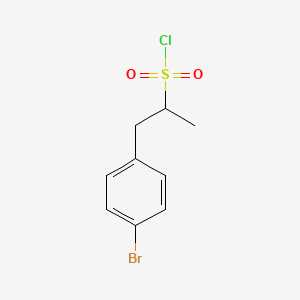

![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13238145.png)
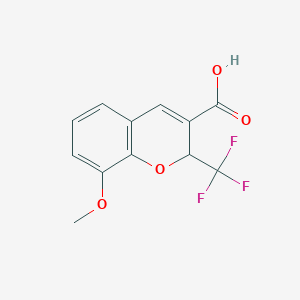
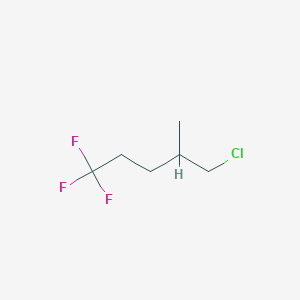
amine](/img/structure/B13238156.png)
